![molecular formula C8H8ClFN2O2 B15299241 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid CAS No. 2913279-64-6](/img/structure/B15299241.png)
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid
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Overview
Description
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with chlorine, dimethylamino, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by condensation reactions and reduction cyclization. For instance, the preparation of similar compounds involves nitration of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, and subsequent reduction cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This includes using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential antibacterial, anticancer, and antiviral properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic and optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino group and have similar synthetic routes and applications.
Fluoroquinolones: These compounds also contain fluorine and have significant antibacterial activity.
Uniqueness
4-Chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine, dimethylamino, and fluorine groups makes it a versatile compound for various applications .
Properties
CAS No. |
2913279-64-6 |
---|---|
Molecular Formula |
C8H8ClFN2O2 |
Molecular Weight |
218.61 g/mol |
IUPAC Name |
4-chloro-6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClFN2O2/c1-12(2)7-6(10)5(9)4(3-11-7)8(13)14/h3H,1-2H3,(H,13,14) |
InChI Key |
YGJZDGXAUVNPEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1F)Cl)C(=O)O |
Origin of Product |
United States |
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